4-Azidophlorizin
Overview
Description
4-Azidophlorhizin is a chemical compound with the molecular formula C21H23N3O9 and a molecular weight of 461.43 g/mol . It is a derivative of phlorhizin, a naturally occurring glucoside found in apple trees and other plants. The azido group (-N3) attached to the phlorhizin molecule imparts unique chemical properties, making 4-Azidophlorhizin a valuable compound in various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 4-Azidophlorizin is Geranylgeranyl Diphosphate Synthase (GGPPS) . GGPPS is a potential therapeutic target for the treatment of non-alcoholic fatty liver disease (NAFLD) . It plays a crucial role in the biosynthesis of isoprenoid chains, which are essential for various cellular functions.
Mode of Action
This compound interacts with GGPPS and promotes its degradation via the ubiquitin-proteasome pathway . This interaction inhibits the accumulation of lipids in primary hepatocytes and decreases lipogenic gene expression .
Biochemical Pathways
The action of this compound affects the lipid metabolism pathway . By promoting the degradation of GGPPS, it inhibits lipid accumulation and decreases the expression of lipogenic genes . This leads to a reduction in hepatic lipid overload, a characteristic feature of NAFLD .
Result of Action
Pharmacological studies have shown that this compound can attenuate hepatic steatosis and improve liver injury in high-fat diet-induced mice . This indicates that the compound has a significant therapeutic effect on NAFLD .
Action Environment
It’s worth noting that the compound has been shown to be effective in vivo, suggesting it can function effectively within the complex environment of a living organism .
Biochemical Analysis
Biochemical Properties
4-Azidophlorizin interacts with various enzymes and proteins. It promotes the degradation of geranylgeranyl diphosphate synthase via the ubiquitin-proteasome pathway . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In vitro, it inhibits the accumulation of lipids in primary hepatocytes and decreases lipogenic gene expression through geranylgeranyl diphosphate synthase . This demonstrates its influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with geranylgeranyl diphosphate synthase. It promotes the degradation of this enzyme via the ubiquitin-proteasome pathway . This leads to changes in gene expression and impacts the accumulation of lipids in primary hepatocytes .
Dosage Effects in Animal Models
In pharmacological studies, this compound has been shown to attenuate hepatic steatosis and improve liver injury in high-fat diet-induced mice . The effects of the product vary with different dosages, but specific threshold effects or toxic or adverse effects at high doses are not reported in the current literature.
Metabolic Pathways
This compound is involved in the metabolic pathway of geranylgeranyl diphosphate synthase . It promotes the degradation of this enzyme, which can lead to effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azidophlorhizin typically involves the introduction of an azido group to the phlorhizin molecule. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the phlorhizin molecule is replaced by an azido group. This can be achieved using sodium azide (NaN3) as the azide source under appropriate reaction conditions, such as in the presence of a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 4-Azidophlorhizin are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Azidophlorhizin undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reducing the azido group to an amine.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Aminophlorhizin: Formed by the reduction of the azido group.
Triazole Derivatives: Formed by cycloaddition reactions involving the azido group.
Scientific Research Applications
4-Azidophlorhizin has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Phlorhizin: The parent compound of 4-Azidophlorhizin, lacking the azido group.
4-Aminophlorhizin: A derivative where the azido group is reduced to an amine.
Triazole-Linked Phlorhizin Derivatives: Formed by cycloaddition reactions involving the azido group.
Uniqueness
4-Azidophlorhizin is unique due to the presence of the azido group, which imparts distinct chemical reactivity and enables bioorthogonal labeling techniques. This makes it particularly valuable in applications where selective and specific labeling of biomolecules is required.
Properties
IUPAC Name |
3-(4-azidophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O9/c22-24-23-11-4-1-10(2-5-11)3-6-13(27)17-14(28)7-12(26)8-15(17)32-21-20(31)19(30)18(29)16(9-25)33-21/h1-2,4-5,7-8,16,18-21,25-26,28-31H,3,6,9H2/t16-,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCDEMZKQHNYNE-QNDFHXLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229761 | |
Record name | 4-Azidophlorhizin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70229761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79541-46-1 | |
Record name | 4-Azidophlorhizin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079541461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Azidophlorhizin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70229761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 4-Azidophlorizin interact with its target, and what are the downstream effects?
A1: this compound acts as a high-affinity probe for the sodium/glucose cotransporter (SGLT), particularly SGLT1 and SGLT2, which are primarily found in the small intestine and kidneys, respectively. [, , ] Upon UV irradiation, the azide group in 4-AZ becomes reactive and forms a covalent bond with the transporter protein. This irreversible binding inhibits glucose transport across cell membranes. [, ] The downstream effects of this inhibition can vary depending on the context but often include reduced glucose uptake and altered cellular metabolism. [, ]
Q2: Can you elaborate on the research highlighting this compound's potential therapeutic benefit in fatty liver disease?
A3: A study demonstrated that this compound could alleviate hepatic steatosis, a condition characterized by fat accumulation in the liver. [] The research revealed that 4-AZ promotes the degradation of geranylgeranyl diphosphate synthase (GGPPS) via the ubiquitin-proteasome pathway. [] GGPPS plays a crucial role in lipid synthesis, and its degradation by 4-AZ resulted in reduced lipid accumulation in both in vitro and in vivo models of fatty liver disease. [] This finding suggests a potential therapeutic application of 4-AZ in treating fatty liver disease.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.